molecular formula C23H30N2O4S B4602812 N-BENZYL-4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE

N-BENZYL-4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4602812
M. Wt: 430.6 g/mol
InChI Key: BEPFNERENGGMDO-UHFFFAOYSA-N
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Description

N-BENZYL-4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE involves multiple steps, starting from the basic aromatic compounds. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-BENZYL-4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-BENZYL-4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . The pathways involved may include competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of the piperidine ring and the methoxy group enhances its binding affinity and specificity towards certain biological targets.

Properties

IUPAC Name

N-benzyl-4-methoxy-3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-18-11-13-24(14-12-18)23(26)17-25(16-20-7-5-4-6-8-20)30(27,28)21-9-10-22(29-3)19(2)15-21/h4-10,15,18H,11-14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPFNERENGGMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BENZYL-4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-BENZYL-4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-BENZYL-4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-BENZYL-4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-BENZYL-4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-BENZYL-4-METHOXY-3-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE

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